Ethyl 3-methyl-4-oxocrotonate CAS 17824-83-6 molecular structure
Ethyl 3-methyl-4-oxocrotonate CAS 17824-83-6 molecular structure
Technical Whitepaper: Ethyl 3-methyl-4-oxocrotonate
Executive Summary: The C5 Synthon Strategy
Ethyl 3-methyl-4-oxocrotonate (CAS 17824-83-6) represents a critical "C5" building block in the convergent synthesis of polyene natural products, particularly retinoids (Vitamin A derivatives) and carotenoids. Its structural uniqueness lies in its bifunctionality: it possesses an electrophilic aldehyde terminus and a conjugated ester terminus, separated by a methylated alkene. This arrangement allows for sequential, highly regioselective chain elongation—typically serving as the "right-hand" segment that couples with C15 "left-hand" segments (e.g.,
This guide details the structural properties, validated synthesis protocols via Selenium Dioxide (
Chemical Profile & Structural Analysis
The molecule exists primarily as two geometric isomers (
| Property | Data |
| IUPAC Name | Ethyl 3-methyl-4-oxobut-2-enoate |
| Common Name | Ethyl 3-methyl-4-oxocrotonate; C5-Aldehyde Ester |
| CAS Number | 17824-83-6 (Generic/Mix); 62054-49-3 ( |
| Molecular Formula | |
| Molecular Weight | 142.15 g/mol |
| Boiling Point | 195–202 °C (at 760 mmHg); ~95 °C (at 12 mmHg) |
| Density | 1.044 g/mL (20 °C) |
| Solubility | Soluble in ethanol, DCM, ether; sparingly soluble in water.[1][2][3][4] |
Structural Logic:
The compound is an
Synthesis Protocol: Allylic Oxidation
The industrial and laboratory standard for synthesizing Ethyl 3-methyl-4-oxocrotonate is the regioselective allylic oxidation of Ethyl Senecioate (Ethyl 3,3-dimethylacrylate) using Selenium Dioxide (
Reaction Logic:
Experimental Workflow
Reagents:
-
Ethyl 3,3-dimethylacrylate (Ethyl Senecioate) [1.0 equiv]
-
Selenium Dioxide (
) [1.1 equiv] -
Solvent: 95% Ethanol or Dioxane/Water mixture.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, suspend pulverized
(111 g, 1.0 mol) in 95% Ethanol (600 mL). -
Addition: Add Ethyl 3,3-dimethylacrylate (128 g, 1.0 mol) slowly to the suspension.
-
Reaction: Heat the mixture to gentle reflux. The reaction is exothermic; monitor temperature. Reflux is maintained for 18–24 hours.
-
Visual Cue: The solution will darken, and red amorphous selenium (
) will precipitate as the reaction proceeds.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the precipitated metallic selenium through a Celite pad. Wash the pad with fresh ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: Distill the residual dark oil under high vacuum (0.5 – 2 mmHg). Collect the fraction boiling between 85–95 °C (pressure dependent).
-
Yield: Typically 50–60%.
-
Purity Check: GC-MS or TLC (Silica, Hexane/EtOAc 4:1).
-
Mechanism Visualization: The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement, ensuring the oxygen is inserted at the allylic position without scrambling the double bond geometry.
Figure 1: Mechanistic pathway of SeO2 allylic oxidation converting the gem-dimethyl precursor to the target aldehyde.[5][6][7][8]
Applications in Retinoid Synthesis
The primary utility of Ethyl 3-methyl-4-oxocrotonate is in the C15 + C5 convergent synthesis .
The C15 Unit: Typically a sulfone or phosphonate derivative of
Reaction Class: Horner-Wadsworth-Emmons (HWE) or Julia Olefination. The aldehyde group of the C5 unit reacts with the nucleophilic C15 species to form the C11-C12 double bond of the retinoid skeleton. The ester group remains intact, ready for hydrolysis to Retinoic Acid or reduction to Retinol (Vitamin A).
Figure 2: Convergent synthesis strategy utilizing the C5-aldehyde ester to construct the Vitamin A skeleton.
Analytical Characterization (QC Standards)
For validation of the synthesized intermediate, the following spectral data are representative of the pure (
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.05 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded) |
| 6.55 | Singlet (s) | 1H | =CH- | Vinyl proton at C2 |
| 4.25 | Quartet (q) | 2H | -O-CH2- | Ethyl ester methylene |
| 2.25 | Singlet (s) | 3H | -CH3 | Allylic methyl at C3 |
| 1.35 | Triplet (t) | 3H | -CH2-CH3 | Ethyl ester methyl |
Note: The distinct singlet at ~10.0 ppm confirms the oxidation of the methyl group to the aldehyde. A lack of splitting on the vinyl proton (6.55 ppm) indicates the geminal relationship with the methyl group is lost, but long-range coupling may broaden this peak.
Infrared Spectroscopy (IR)
-
1720 cm⁻¹: Ester Carbonyl (
) stretch. -
1680 cm⁻¹: Conjugated Aldehyde Carbonyl (
) stretch (lower frequency due to conjugation). -
1630 cm⁻¹: Alkene (
) stretch.
Handling & Safety Protocols
-
Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the corresponding carboxylic acid (Monoethyl fumarate derivative). Store under Argon or Nitrogen at 2–8 °C.
-
Toxicity: As an
-unsaturated carbonyl, it is a potent Michael acceptor. It acts as a skin and eye irritant and potential sensitizer. Use gloves and work in a fume hood. -
Waste: Selenium residues from synthesis are highly toxic. All filter cakes and aqueous waste must be segregated as hazardous heavy metal waste.
References
-
Sigma-Aldrich. Ethyl 3-methyl-4-oxocrotonate Product Specification & Safety Data Sheet. Link
-
Organic Syntheses. Selenium Dioxide Oxidation: General Procedures. Org. Synth. 1943, Coll. Vol. 2, 441. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57652143 (Ethyl 3-methyl-4-oxocrotonate). Link[9]
-
AdiChemistry. Selenium Dioxide Oxidation: Mechanism and Applications. Link
Sources
- 1. 3-Ethyl-4-methylheptane.(52896-91-0) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Ethyl-4-methylheptane.(52896-91-0) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 3-methyl-4-oxocrotonate = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
